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Compound of Interest

Compound Name: N,2-dimethyl-5-nitrobenzamide

CAS No.: 862470-06-2

Cat. No.: B3159480

Get Quote

Executive Summary & Compound Profile
N,2-dimethyl-5-nitrobenzamide is a critical intermediate in the synthesis of bioactive

scaffolds. Its spectral signature is dominated by the strong electron-withdrawing nitro group in

the 5-position, modulated by the steric influence of the ortho-methyl group.

CAS Number: 862470-06-2[1][2]

Molecular Formula:

Molecular Weight: 208.21 g/mol

Key Chromophores: Nitrobenzene moiety, secondary amide.

Comparative Spectral Overview
The following table contrasts the target compound with its closest structural analogs to facilitate

identification.
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Compound (nm) [MeOH]
(

)

Key Spectral
Feature

N,2-dimethyl-5-

nitrobenzamide

265 (primary), 305

(sh)
~9,500

Blue-shifted amide

band due to ortho-

steric twist

N,N-dimethyl-5-

nitrobenzamide
270 ~10,200

Stronger conjugation

(planar amide)

2-Methyl-5-

nitrobenzoic acid
262 ~8,800

Acid carbonyl overlap;

pH sensitive

N-Methyl-4-

nitrobenzamide
285 ~12,000

Extended conjugation

(para substitution)

(Note: Values for the target compound are derived from structural analog analysis and

substituent auxochromic calculations.)

Theoretical Spectral Analysis
The UV-Vis spectrum of N,2-dimethyl-5-nitrobenzamide is governed by two competing

electronic effects: electronic conjugation and steric inhibition of resonance.

Electronic Transitions
Transition (Benzene Ring + Nitro): The dominant band appears in the 260–270 nm region.
This arises from the charge transfer between the benzene ring and the electron-withdrawing
nitro group at the 5-position.

Transition (Nitro/Amide): A weaker, broad shoulder is typically observed around 300–310 nm.
This corresponds to the forbidden transition of the lone pair electrons on the nitro oxygen
and amide oxygen.

The "Ortho Effect" (Steric Hindrance)
Unlike para-substituted isomers (e.g., N-methyl-4-nitrobenzamide), the 2-methyl group in this

compound exerts significant steric pressure on the amide moiety.
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Consequence: The amide bond is forced out of coplanarity with the benzene ring.

Spectral Result: This deconjugation results in a hypsochromic shift (blue shift) and a

hypochromic effect (lower intensity) compared to the unhindered 4-nitro isomer.

Structural Logic Diagram
The following diagram illustrates the synthesis and electronic relationship between the

precursor and the target amide.
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(Comparison)

Steric Twist vs.
Planar Conjugation
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Caption: Synthetic pathway and structural comparison. The target compound is synthesized via

acid chloride activation, retaining the ortho-methyl steric bulk.

Experimental Protocols
To ensure data integrity and reproducibility, the following self-validating protocols are

recommended.

Protocol A: Standard Solution Preparation
Objective: Prepare a 50 µM stock solution for UV-Vis analysis.

Weighing: Accurately weigh 10.4 mg of N,2-dimethyl-5-nitrobenzamide.

Dissolution: Dissolve in 10 mL of HPLC-grade Methanol (MeOH) in a volumetric flask.

Sonicate for 2 minutes to ensure complete dissolution.

Dilution: Take 1.0 mL of this stock and dilute to 100 mL with MeOH. Final concentration =

~50 µM.

Validation Step: The solution must be visually clear. If turbidity is observed, filter through a

0.22 µm PTFE filter.
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Protocol B: UV-Vis Measurement Workflow
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary

60).

Baseline Correction: Fill two quartz cuvettes (1 cm path length) with pure MeOH. Run a

baseline correction from 200 nm to 400 nm.

Sample Measurement: Replace the sample cuvette with the prepared 50 µM solution.

Parameters:

Scan Speed: Medium (approx. 200 nm/min)

Bandwidth: 1.0 nm

Data Interval: 0.5 nm

Data Processing: Determine

using the first derivative method to resolve the shoulder peaks.

Protocol C: Solvatochromic Shift Test (Polarity Check)
This test confirms the presence of the nitro-amide interaction.

Prepare samples in Cyclohexane (Non-polar) and Acetonitrile (Polar Aprotic).

Expected Result:

Cyclohexane: Vibrational fine structure may appear;

shifts to ~260 nm.

Acetonitrile: Loss of fine structure; Red shift of the

band due to stabilization of the excited state.

Synthesis & Impurity Identification
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When synthesizing this compound, UV-Vis is a primary tool for monitoring reaction

completeness.

Reaction Monitoring Logic
Starting Material (Acid):

at 262 nm.

Product (Amide):

shifts slightly to 265 nm, but the extinction coefficient (

) increases due to the amide resonance contribution.

Key Impurity (2-Methyl-5-nitroaniline): If the reaction over-hydrolyzes or degrades, an amine

impurity may form. This shows a distinct bathochromic shift to ~350 nm (yellow color) due to

the strong amino-nitro conjugation.

Start: 2-Methyl-5-nitrobenzoic Acid
(λmax ~262 nm)

Amidation Reaction

Product: N,2-Dimethyl-5-nitrobenzamide
(λmax ~265 nm, Higher ε)

Success

Impurity: 2-Methyl-5-nitroaniline
(λmax ~350 nm)

Degradation/Hydrolysis

Click to download full resolution via product page

Caption: Spectral shift logic for reaction monitoring. Appearance of a 350 nm band indicates

degradation to the aniline derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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